molecular formula C25H31N5O3 B2600733 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1243049-19-5

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2600733
CAS No.: 1243049-19-5
M. Wt: 449.555
InChI Key: PKUGDZVQXBLACQ-UHFFFAOYSA-N
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Description

The compound 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that features a pyrazole ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrazole and piperazine rings, followed by their functionalization and coupling.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Piperazine Ring: The piperazine ring is typically formed by the cyclization of ethylenediamine with a dihaloalkane.

    Coupling: The final step involves coupling the functionalized pyrazole and piperazine rings using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
  • 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Uniqueness

The unique combination of functional groups in 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one provides it with distinct chemical and biological properties. The presence of both methoxy and dimethylamino groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-27(2)25-21(19-9-11-20(32-3)12-10-19)17-30(26-25)18-24(31)29-15-13-28(14-16-29)22-7-5-6-8-23(22)33-4/h5-12,17H,13-16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUGDZVQXBLACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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